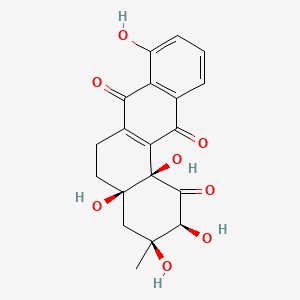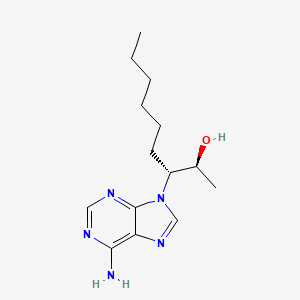
Inaperisone
Übersicht
Beschreibung
Inaperisone is a centrally acting muscle relaxant. It is chemically known as 1-(4-ethylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone. This compound is primarily used to alleviate muscle spasms and improve blood flow in muscles. It has been studied for its effects on muscle relaxation and its potential therapeutic applications in various medical conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Inaperisone can be synthesized through a multi-step process involving the reaction of 4-ethylbenzaldehyde with methylamine to form an intermediate, which is then reacted with pyrrolidine to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Inaperisone unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkohole umwandeln.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere am Pyrrolidinring, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Nucleophile wie Halogenide oder Amine unter basischen oder sauren Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, wie z. B. hydroxylierte oder halogenierte Verbindungen, abhängig von den spezifischen Reagenzien und Bedingungen, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Chemie: Inaperisone wird als Modellverbindung in Studien zu Muskelrelaxantien und ihren chemischen Eigenschaften verwendet.
Biologie: Die Forschung hat sich auf seine Auswirkungen auf Muskelzellen und seine potenzielle Verwendung bei der Behandlung von muskelbedingten Erkrankungen konzentriert.
Medizin: this compound wird auf sein therapeutisches Potenzial bei Erkrankungen wie Muskelkrämpfen, Spastik und anderen neuromuskulären Erkrankungen untersucht.
Industrie: Die Verbindung wird bei der Entwicklung neuer Arzneimittel und als Referenzstandard in Qualitätskontrollprozessen verwendet
5. Wirkmechanismus
This compound übt seine muskelrelaxierende Wirkung aus, indem es auf das zentrale Nervensystem wirkt. Es hemmt die Übertragung von Nervenimpulsen im Rückenmark, was zu einer verminderten Muskelspannung und Entspannung führt. Die Verbindung zielt hauptsächlich auf spannungsabhängige Natrium- und Kalziumkanäle ab, blockiert deren Aktivität und reduziert so die neuronale Erregbarkeit und Muskelkontraktion .
Wirkmechanismus
Inaperisone exerts its muscle relaxant effects by acting on the central nervous system. It inhibits the transmission of nerve impulses in the spinal cord, leading to reduced muscle tone and relaxation. The compound primarily targets voltage-gated sodium and calcium channels, blocking their activity and thereby reducing neuronal excitability and muscle contraction .
Vergleich Mit ähnlichen Verbindungen
Inaperisone gehört zu einer Klasse zentral wirkender Muskelrelaxantien, zu denen Verbindungen wie:
- Tolperisone
- Eperisone
- Lanperisone
- Silperisone
Vergleich:
- Tolperisone: Ähnlich wie this compound wirkt Tolperisone auf Natrium- und Kalziumkanäle, hat aber eine andere chemische Struktur.
- Eperisone: Eperisone zielt ebenfalls auf die Muskelentspannung ab, hat aber zusätzliche Auswirkungen auf die Durchblutung und Schmerzlinderung.
- Lanperisone und Silperisone: Diese Verbindungen haben ähnliche Wirkmechanismen wie this compound, unterscheiden sich aber in ihren pharmakokinetischen Eigenschaften und spezifischen klinischen Anwendungen .
This compound zeichnet sich durch seine spezifische chemische Struktur und sein ausgewogenes Profil an Muskelentspannung und Durchblutungsverbesserung aus, was es zu einer einzigartigen und wertvollen Verbindung in seiner Klasse macht .
Eigenschaften
CAS-Nummer |
99323-21-4 |
|---|---|
Molekularformel |
C16H23NO |
Molekulargewicht |
245.36 g/mol |
IUPAC-Name |
1-(4-ethylphenyl)-2-methyl-3-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C16H23NO/c1-3-14-6-8-15(9-7-14)16(18)13(2)12-17-10-4-5-11-17/h6-9,13H,3-5,10-12H2,1-2H3 |
InChI-Schlüssel |
VNFAARJCGSAROU-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCC2 |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCC2 |
Key on ui other cas no. |
99323-21-4 |
Verwandte CAS-Nummern |
90878-85-6 (hydrochloride) |
Synonyme |
(4'-ethyl-2-methyl-3-pyrrolidino)propiophenone hydrochloride HSR 770 HSR-770 HY 770 HY-770 inaperisone inaperisone hydrochloride inaperisone hydrochloride, (+-)-isomer inaperisone, (+-)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(8S,9S,10R,11S,13S,14S,17S)-17-(3-fluoroprop-1-ynyl)-11,17-dihydroxy-6,10,13-trimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B1220389.png)











